molecular formula C10H8N4S2 B2977764 2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 68364-50-1

2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No.: B2977764
CAS No.: 68364-50-1
M. Wt: 248.32
InChI Key: ZOPLPOZQZUWQFF-UHFFFAOYSA-N
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Description

2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C10H8N4S2 and its molecular weight is 248.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants to form thieno[2,3-d]pyrimidines and other substituted pyrimidines demonstrates the compound's versatility in organic synthesis (Briel et al., 2002).
  • Research on 2-Aminothiophene-3-carbonitriles has shown that these compounds do not yield expected thieno[2,3-d]pyrimidine derivatives but instead form substituted dithieno-pyrimidines, highlighting the complexity of reactions involving similar compounds (Gewald et al., 1991).
  • The convenient synthesis of substituted 3-aminothiophene-2-carbonitriles from α-acetylenic nitriles and their conversion to thieno[3,2-d]pyrimidines showcases the synthetic utility of compounds related to 2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile in constructing complex heterocycles (Ren et al., 1986).

Potential Medicinal Chemistry Applications

  • The synthesis and biological studies of novel Thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, including some triazolo-thienopyrimidine and 2-thioxothienopyrimidine representatives, indicate potential applications in developing new therapeutic agents (Al-Taisan et al., 2010).
  • Research into selective nucleophilic substitution reactions in 2,4,6‐trisulfanyl‐substituted pyrimidine‐5‐carbonitriles by secondary amines for the synthesis of thieno[2,3-d]pyrimidine-6-carboxylic acid amides suggests potential for creating selectively substituted thienopyrimidines with specific biological activities (Drescher et al., 2007).

Properties

IUPAC Name

2-amino-4-methylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S2/c1-15-9-6(5-11)8(13-10(12)14-9)7-3-2-4-16-7/h2-4H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPLPOZQZUWQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1C#N)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

From 2-thenoylacetonitrile with sodium hydride, carbon disulphide and methyl iodide in DMSO. Then treatment with guanidine nitrate and triethylamine in DMF. EI-MS m/e (%): 248 (M+, 42), 247 ([M—H]+, 100).
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